Welcome to the BenchChem Online Store!
molecular formula C15H10ClF2N3O2 B8367344 4-(4-Chloro-2,6-difluoroanilino)-7-hydroxy-6-methoxyquinazoline

4-(4-Chloro-2,6-difluoroanilino)-7-hydroxy-6-methoxyquinazoline

Cat. No. B8367344
M. Wt: 337.71 g/mol
InChI Key: BXQVHAKMPZWSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08642608B2

Procedure details

A solution of 7-benzyloxy-4-(4-chloro-2,6-difluoroanilino)-6-methoxyquinazoline (200 mg, 0.47 mmol) in TFA (3 ml) was stirred at 80° C. for 3 hours. After cooling, the volatiles were removed under vacuum and the residue was dissolved in water containing 5% methanol. The pH was adjusted to 8 with sodium hydrogen carbonate and the solid was collected by filtration and washed with water. The solid was solubilised in a mixture of ethyl acetate/methanol/methylene chloride (47/6/47). The volatiles were removed under vacuum to give 4-(4-chloro-2,6-difluoroanilino)-7-hydroxy-6-methoxyquinazoline (126 mg, 80%).
Name
7-benzyloxy-4-(4-chloro-2,6-difluoroanilino)-6-methoxyquinazoline
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([NH:19][C:20]3[C:25]([F:26])=[CH:24][C:23]([Cl:27])=[CH:22][C:21]=3[F:28])=[N:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:29][CH3:30])C1C=CC=CC=1>C(O)(C(F)(F)F)=O>[Cl:27][C:23]1[CH:22]=[C:21]([F:28])[C:20]([NH:19][C:13]2[C:12]3[C:17](=[CH:18][C:9]([OH:8])=[C:10]([O:29][CH3:30])[CH:11]=3)[N:16]=[CH:15][N:14]=2)=[C:25]([F:26])[CH:24]=1

Inputs

Step One
Name
7-benzyloxy-4-(4-chloro-2,6-difluoroanilino)-6-methoxyquinazoline
Quantity
200 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(=NC=NC2=C1)NC1=C(C=C(C=C1F)Cl)F)OC
Name
Quantity
3 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water containing 5% methanol
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
The solid was solubilised in a mixture of ethyl acetate/methanol/methylene chloride (47/6/47)
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(NC2=NC=NC3=CC(=C(C=C23)OC)O)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.